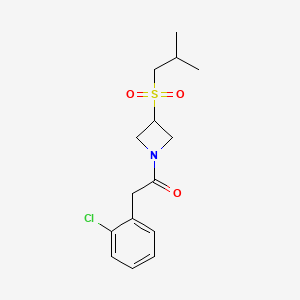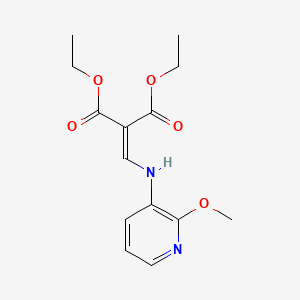![molecular formula C20H22N4O4 B2413724 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea CAS No. 2415542-14-0](/img/structure/B2413724.png)
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea is a synthetic compound that has been extensively researched for its potential use in the field of medicine. This compound belongs to the class of urea derivatives and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. It also activates various signaling pathways that induce apoptosis in cancer cells. The compound also regulates the expression of genes involved in inflammation and glucose metabolism.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. The compound also regulates the expression of genes involved in inflammation and glucose metabolism. It has anti-inflammatory properties and can regulate blood glucose levels in diabetic patients.
实验室实验的优点和局限性
The advantages of using 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea in lab experiments include its potent anticancer and anti-inflammatory properties. The compound has also been found to regulate blood glucose levels in diabetic patients. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
未来方向
There are several future directions for research on 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea. These include:
1. Investigating the potential of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's disease.
2. Developing novel formulations of this compound for improved efficacy and reduced toxicity.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Investigating the potential of this compound in combination with other drugs for improved efficacy in cancer treatment.
5. Studying the molecular mechanisms underlying the anti-inflammatory and glucose-regulating properties of this compound.
Conclusion:
In conclusion, 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea is a synthetic compound that has shown promising results in various scientific studies. It has potent anticancer and anti-inflammatory properties and can regulate blood glucose levels in diabetic patients. However, further research is needed to fully understand the potential of this compound in the treatment of various diseases.
合成方法
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea involves the reaction of 1-(2,3-Dimethoxyphenyl)-3-(4-pyrazol-1-ylphenyl)prop-2-en-1-one with hydroxylamine hydrochloride in the presence of a base. The reaction yields 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea as a white crystalline solid with a melting point of 196-198°C.
科学研究应用
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea has been extensively researched for its potential use in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can regulate blood glucose levels in diabetic patients.
属性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-27-18-6-3-5-16(19(18)28-2)23-20(26)21-13-17(25)14-7-9-15(10-8-14)24-12-4-11-22-24/h3-12,17,25H,13H2,1-2H3,(H2,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALRDOZEPJMAHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2413643.png)

![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2413646.png)
![2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2413650.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2413652.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2413653.png)



![2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2413657.png)
![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2413661.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2413662.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone](/img/structure/B2413663.png)